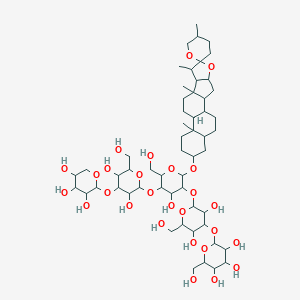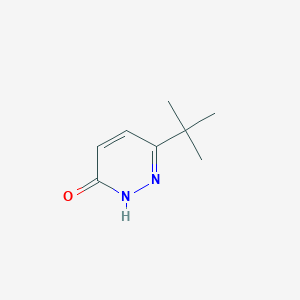
5-(2-Pyridyl)thiophene-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the use of sulfonic acid functionalized pyridinium chloride as a catalyst or a reactant. For instance, sulfonic acid functionalized pyridinium chloride [pyridine-SO3H]Cl has been synthesized and used as a catalyst in the preparation of hexahydroquinolines . Similarly, N-sulfonic acid pyridinium-4-carboxylic acid chloride has been synthesized and applied as a catalyst for the condensation reaction of aldehydes with thiobarbituric acid and ammonium acetate . These studies suggest that pyridyl and sulfonyl chloride functionalities can be incorporated into various molecular frameworks using appropriate synthetic strategies.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as FT-IR, NMR, MS, and X-ray crystallography. For example, the structure of a new series of ladder-type heteroacenes containing both pyrrole and furan rings was elucidated, demonstrating different packing motifs in the solid state . These findings indicate that the molecular structure of sulfonyl chloride derivatives can significantly influence their solid-state packing and, consequently, their physical properties.
Chemical Reactions Analysis
The chemical reactivity of sulfonyl chloride derivatives is highlighted in several papers. Aromatic sulfonyl compounds have been shown to undergo transformations with organolithium reagents, such as the replacement of sulfonyl groups or metalation at specific positions on the thiophene ring . Additionally, the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reactions has been reported, indicating the potential for diverse chemical modifications .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonyl chloride derivatives are influenced by their molecular structure. The photophysical properties of diindolo[3,2-b:4,5-b']thiophenes suggest that these compounds have a tendency to aggregate in the solid state, which could be relevant for the properties of "5-(2-Pyridyl)thiophene-2-sulfonyl chloride" as well . The electronic effects of different substituents on the aromatic ring of thiophene sulfonamide derivatives have been found to significantly affect their biological activities, such as urease inhibition and hemolytic activity .
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
One significant application of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride derivatives is in catalysis and organic synthesis. For instance, a study on ruthenium-catalyzed meta sulfonation of 2-phenylpyridines highlighted the compound's role in facilitating selective catalytic reactions. This process offers access to atypical regioselectivity for reactions involving chelation-assisted cyclometalation, underscoring the compound's utility in developing novel synthetic pathways (Saidi et al., 2011).
Pharmacological Research
Another application is found in pharmacological research, where derivatives of 5-(2-Pyridyl)thiophene-2-sulfonyl chloride are investigated for their potential therapeutic effects. A study demonstrated the synthesis and evaluation of thiophenes substituted with a 4-methanesulfonyl benzoyl moiety for anti-inflammatory activity, showcasing the compound's relevance in drug development (Pillai et al., 2003).
Material Science and Surface Chemistry
In material science, the solubilization and partitioning behavior of thiophene derivatives, including those related to 5-(2-Pyridyl)thiophene-2-sulfonyl chloride, in micellar solutions of anionic surfactants have been extensively studied. These studies provide insights into the interactions between organic molecules and surfactants, contributing to the development of new materials and understanding their properties in various media (Saeed et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
5-pyridin-2-ylthiophene-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S2/c10-15(12,13)9-5-4-8(14-9)7-3-1-2-6-11-7/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOMWPWAEIDEOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(S2)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371931 |
Source


|
| Record name | 5-(2-pyridyl)thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Pyridyl)thiophene-2-sulfonyl chloride | |
CAS RN |
151858-64-9 |
Source


|
| Record name | 5-(2-pyridyl)thiophene-2-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Pyridin-2-yl-thiophene-2-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B136485.png)


![Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1,1-dimethylethyl)amino]-](/img/structure/B136494.png)
![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)





![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)